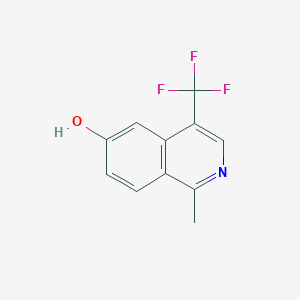

1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL

CAS No.: 388076-73-1

Cat. No.: VC15965075

Molecular Formula: C11H8F3NO

Molecular Weight: 227.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 388076-73-1 |

|---|---|

| Molecular Formula | C11H8F3NO |

| Molecular Weight | 227.18 g/mol |

| IUPAC Name | 1-methyl-4-(trifluoromethyl)isoquinolin-6-ol |

| Standard InChI | InChI=1S/C11H8F3NO/c1-6-8-3-2-7(16)4-9(8)10(5-15-6)11(12,13)14/h2-5,16H,1H3 |

| Standard InChI Key | YLIVLOVHHVPFAY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(C2=C1C=CC(=C2)O)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

1-Methyl-4-(trifluoromethyl)isoquinolin-6-ol belongs to the isoquinoline family, a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The substitution pattern distinguishes it from simpler analogs:

-

Position 1: A methyl group enhances steric bulk and modulates electron density.

-

Position 4: A trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, polarizing the aromatic system and increasing lipophilicity .

-

Position 6: A hydroxyl (-OH) group contributes to hydrogen bonding and acidity (pKa ≈ 8.41) .

The SMILES notation C1=CC2=C(C=NC=C2C=C1C(F)(F)F)O and InChIKey YOKMLLWLZVSPID-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈F₃NO | |

| Molecular Weight | 227.18 g/mol | |

| Density | 1.376 ± 0.06 g/cm³ | |

| Boiling Point | 330.6 ± 37.0 °C | |

| pKa | 8.41 ± 0.40 |

Synthesis and Derivatization Strategies

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at positions 1, 4, and 6 requires careful control of reaction conditions.

-

Stability of Hydroxyl Group: Protection-deprotection strategies (e.g., silylation) may be necessary to prevent undesired side reactions .

Physicochemical Properties and Reactivity

Acidity and Solubility

The hydroxyl group at position 6 confers weak acidity (pKa ≈ 8.41), making the compound partially ionized at physiological pH. This property enhances solubility in polar solvents like water or ethanol, while the trifluoromethyl group increases affinity for lipid membranes .

Spectroscopic Features

-

NMR: The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near δ -60 ppm.

-

IR: Stretching vibrations for -OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹) are expected.

Biological and Material Applications

Medicinal Chemistry

The trifluoromethyl group enhances membrane permeability and target binding affinity, making the compound a candidate for:

-

Anticancer Agents: Analogous isoquinolines inhibit kinase activity or DNA topoisomerases.

-

Central Nervous System (CNS) Therapeutics: Lipophilicity aids blood-brain barrier penetration .

Materials Science

-

Fluorescent Probes: The conjugated π-system could emit light upon excitation.

-

Coordination Chemistry: The hydroxyl and nitrogen atoms may act as ligands for metal ions .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound | Structural Features | Key Differences |

|---|---|---|

| Isoquinoline | Parent structure, no substituents | Lacks -CF₃ and -OH groups |

| 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone | Ketone group at position 1 | Altered reactivity and solubility |

| Quinoline | Nitrogen at position 1 | Distinct electronic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume